molecular formula C14H16N4O2 B7791787 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine

Cat. No.: B7791787
M. Wt: 272.30 g/mol
InChI Key: LWEBAJDNSYPJRL-UHFFFAOYSA-N
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Description

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is a heterocyclic compound that features a furan ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anti-tubercular applications, it may inhibit the function of enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific combination of a furan ring, a piperazine ring, and a pyridine ring. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to different biological activities and therapeutic applications.

Properties

IUPAC Name

[4-(5-aminopyridin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-11-3-4-13(16-10-11)17-5-7-18(8-6-17)14(19)12-2-1-9-20-12/h1-4,9-10H,5-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEBAJDNSYPJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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